3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a sulfonyl group and a methoxyphenyl group.
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate sulfonyl chloride and methoxyphenylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group enhances the binding affinity through hydrogen bonding and electrostatic interactions. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex. These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines with different substituents. For example:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds have shown potent antibacterial and anti-HIV activities.
Triazolothiadiazines: These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-11-12-16(2)21(13-15)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)19-9-4-5-10-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASODFTZPHQQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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